1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole
Overview
Description
1-(3-Fluorobenzyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a methyl group, and a nitro group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole typically involves the following steps:
Nitration: Introduction of the nitro group to the imidazole ring.
Alkylation: Addition of the methyl group to the imidazole ring.
Fluorobenzylation: Attachment of the 3-fluorobenzyl group to the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(3-fluorobenzyl)-2-carboxy-5-nitro-1H-imidazole.
Reduction: Formation of 1-(3-fluorobenzyl)-2-methyl-5-amino-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorobenzyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorobenzyl group may enhance the compound’s binding affinity to target proteins, increasing its efficacy.
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)-2-methyl-5-nitro-1H-imidazole
- 1-(3-Fluorobenzyl)-2-methyl-4-nitro-1H-imidazole
- 1-(3-Fluorobenzyl)-2-ethyl-5-nitro-1H-imidazole
Uniqueness: 1-(3-Fluorobenzyl)-2-methyl-5-nitro-1H-imidazole is unique due to the specific positioning of the fluorobenzyl, methyl, and nitro groups on the imidazole ring
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methyl-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVLADRZIIFXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC(=CC=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782216 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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